Lipophilicity Advantage: XLogP3-AA of the α,3-Dibromo Derivative vs. 3-Bromo Analog
The target compound exhibits a computed XLogP3-AA of 3.5, compared to 3.0 for the mono-bromo analog 3-bromo-1-adamantaneacetic acid [1]. This +0.5 log unit difference is attributable to the α-bromo substituent and predicts measurably higher membrane permeability and altered tissue distribution in biological assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | 3-Bromo-1-adamantaneacetic acid: 3.0 |
| Quantified Difference | +0.5 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
In lead optimization, a 0.5 logP increase can shift a compound from a low-permeability to a high-permeability classification, directly impacting oral bioavailability predictions and justifying procurement of the di-bromo compound for CNS or intracellular target programs.
- [1] PubChem. (2025). Computed XLogP3-AA for CID 3789201 (3.5) and CID 2728837 (3.0). National Center for Biotechnology Information. View Source
